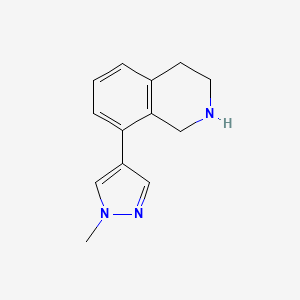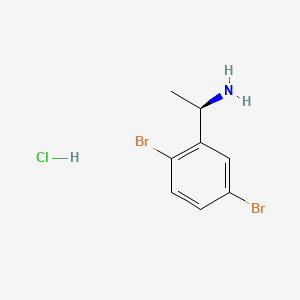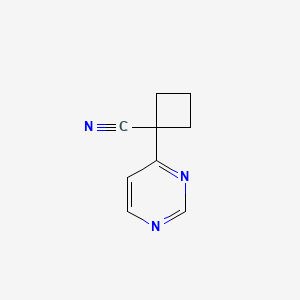
1-(4-hydroxyphenyl)-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol is an organic compound characterized by a pyrazole ring substituted with a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 4-hydroxybenzaldehyde and hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature playing crucial roles in the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperature environments, and continuous flow reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.
類似化合物との比較
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be compared with other similar compounds such as:
1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione: Known for its use in electroplating and as a leveler in copper deposition.
4-Hydroxyphenylacetone: A metabolite of amphetamine with distinct chemical properties.
4-Hydroxyacetophenone: Used in the preparation of cytotoxic agents via Mannich reactions.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11/h1-6,12H,(H,10,13) |
InChIキー |
QIGKXZHYPZVYGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)



![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)







![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
